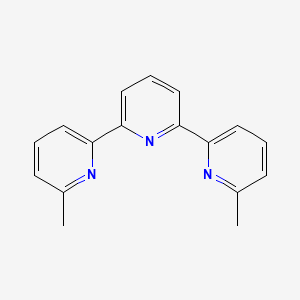
2,6-bis(6-methylpyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’6’,2’‘-Terpyridine, 6,6’'-dimethyl-: is a tridentate ligand that coordinates with metal centers to form complexes. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable component in coordination chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- typically involves a two-step process starting from 2-acetylpyridine. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as diethyl ether or toluene, and the product is purified by crystallization or sublimation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions.
Substitution Reactions: Can undergo substitution at the nitrogen atoms.
Oxidation and Reduction Reactions: Participates in redox reactions depending on the metal center it is coordinated with
Common Reagents and Conditions:
Coordination Reactions: Metal salts such as copper(II) chloride, ruthenium(II) complexes.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction Reactions: Oxidizing agents like oxone, reducing agents like sodium borohydride
Major Products: The major products formed from these reactions are metal complexes, which can exhibit unique photophysical and electrochemical properties .
Applications De Recherche Scientifique
Chemistry: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is widely used in coordination chemistry to form complexes with transition metals.
Biology and Medicine: In biological research, this compound is used to study metal-protein interactions and the role of metal ions in biological systems. It is also explored for its potential in drug delivery systems .
Industry: In the industrial sector, 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is used in the synthesis of functional polymers and materials. These materials have applications in electronics, photonics, and as catalysts in various chemical processes .
Mécanisme D'action
The mechanism of action of 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- involves its ability to coordinate with metal ions through its three nitrogen donor atoms. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and redox processes .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another tridentate ligand with similar coordination properties.
1,10-Phenanthroline: Known for forming stable metal complexes.
4’-Chloro-2,2’6’,2’'-terpyridine: A derivative with a chloro substituent that affects its reactivity .
Uniqueness: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in the synthesis of functional materials and catalysts .
Propriétés
IUPAC Name |
2,6-bis(6-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-3-8-14(18-12)16-10-5-11-17(20-16)15-9-4-7-13(2)19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYULHLDDJEBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460373 |
Source


|
| Record name | 2,2':6',2''-Terpyridine, 6,6''-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33777-92-3 |
Source


|
| Record name | 2,2':6',2''-Terpyridine, 6,6''-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
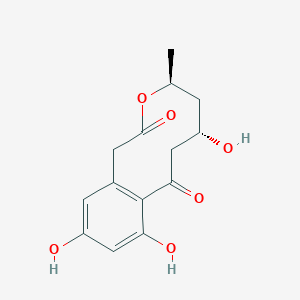
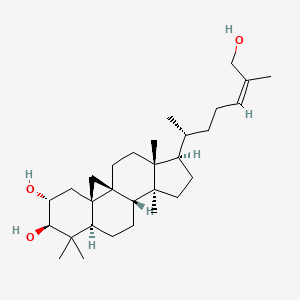
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1248376.png)



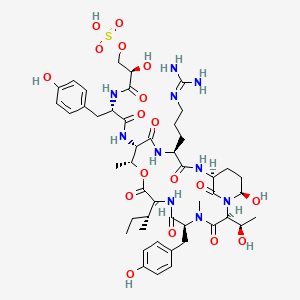

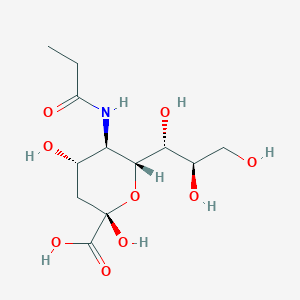

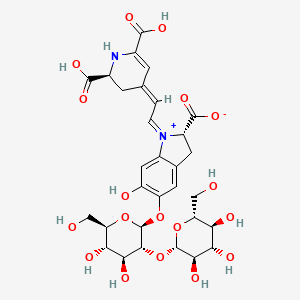

![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1248393.png)
